3-Amino-5-ethoxybenzamide

Description

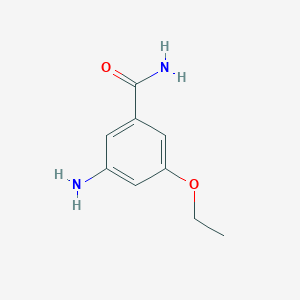

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRQQHGTWXSLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-5-ethoxybenzamide chemical structure and properties

This guide provides a comprehensive technical overview of 3-Amino-5-ethoxybenzamide, a substituted benzamide of interest to researchers and professionals in drug discovery and chemical synthesis. While specific data for this compound is not extensively documented in public literature, this document consolidates available information and provides expert-driven insights into its structure, properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds.

Chemical Identity and Structure

3-Amino-5-ethoxybenzamide is a derivative of benzamide with an amino group and an ethoxy group substituted at the 3 and 5 positions of the benzene ring, respectively.

IUPAC Name: 3-Amino-5-ethoxybenzamide

CAS Number: 1505656-00-7[1]

Molecular Formula: C₉H₁₂N₂O₂

Molecular Weight: 180.20 g/mol

The structural arrangement of the functional groups on the aromatic ring suggests potential for hydrogen bonding and specific steric and electronic properties that can influence its chemical reactivity and biological activity.

Figure 1: Chemical structure of 3-Amino-5-ethoxybenzamide.

Physicochemical Properties

Detailed experimental data for 3-Amino-5-ethoxybenzamide is scarce. However, based on the properties of structurally similar compounds such as 3-amino-5-methoxybenzoic acid and other substituted benzamides, the following properties can be anticipated.

| Property | Predicted Value/Information | Source/Justification |

| Physical State | Solid at room temperature. | Similar substituted benzamides are typically solids. |

| Melting Point | Expected to be in the range of 100-150 °C. | Based on melting points of related aminobenzamides. |

| Solubility | Likely soluble in organic solvents like DMSO and methanol. Limited solubility in water. | Common for small organic molecules with both polar and non-polar groups. |

| pKa | The amino group would have a pKa around 3-4, typical for anilines. | Electron-withdrawing groups on the ring lower the basicity of the amino group. |

Synthesis of 3-Amino-5-ethoxybenzamide: A Proposed Experimental Protocol

The synthesis of 3-Amino-5-ethoxybenzamide can be logically approached through a multi-step process starting from a commercially available precursor. A common and reliable strategy for introducing an amino group is through the reduction of a nitro group. The benzamide moiety can be formed from the corresponding carboxylic acid.

Figure 2: Proposed synthetic workflow for 3-Amino-5-ethoxybenzamide.

Step 1: Conversion of 3-Ethoxy-5-nitrobenzoic Acid to 3-Ethoxy-5-nitrobenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-ethoxy-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-ethoxy-5-nitrobenzoyl chloride can often be used in the next step without further purification.

Step 2: Formation of 3-Ethoxy-5-nitrobenzamide

Rationale: The acyl chloride readily reacts with ammonia to form the primary amide. Using aqueous ammonia is a standard and efficient method.

Protocol:

-

Cool a concentrated aqueous solution of ammonium hydroxide (a large excess) in an ice bath.

-

Dissolve the crude 3-ethoxy-5-nitrobenzoyl chloride from the previous step in a minimal amount of a suitable inert solvent (e.g., tetrahydrofuran or dioxane).

-

Slowly add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A precipitate of 3-ethoxy-5-nitrobenzamide should form immediately.

-

Continue stirring in the ice bath for an additional 30-60 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield crude 3-ethoxy-5-nitrobenzamide.

Step 3: Reduction of 3-Ethoxy-5-nitrobenzamide to 3-Amino-5-ethoxybenzamide

Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride can also be used.

Protocol (Catalytic Hydrogenation):

-

Dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 3-Amino-5-ethoxybenzamide can be purified by recrystallization or column chromatography.

Characterization and Analytical Methods

For a novel or sparsely documented compound, rigorous characterization is essential. The following techniques would be employed to confirm the identity and purity of synthesized 3-Amino-5-ethoxybenzamide.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), and the protons of the amino and amide groups. The splitting patterns and chemical shifts of the aromatic protons would confirm the 3,5-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and amide, the C=O stretching of the amide, and C-O stretching of the ethoxy group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

-

Purity Analysis (HPLC/LC-MS): High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) would be used to determine the purity of the final compound.

Potential Applications and Fields of Research

While specific biological activities of 3-Amino-5-ethoxybenzamide have not been reported, the aminobenzamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. This suggests that 3-Amino-5-ethoxybenzamide could serve as a valuable building block or a candidate for screening in various therapeutic areas.

-

Histone Deacetylase (HDAC) Inhibition: Many 2-aminobenzamide derivatives are known to be selective inhibitors of class I HDACs and have been investigated as anti-cancer agents[2][3]. The structural features of 3-Amino-5-ethoxybenzamide make it a candidate for investigation in this area.

-

Antimicrobial Agents: Substituted benzamides have been explored for their potential as antimicrobial agents[4][5][6].

-

Kinase Inhibition: The benzamide moiety is present in various kinase inhibitors used in oncology[7].

-

Drug Discovery and Medicinal Chemistry: As a versatile chemical intermediate, 3-Amino-5-ethoxybenzamide can be used in the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a reactive handle for further derivatization.

Conclusion

3-Amino-5-ethoxybenzamide is a chemical entity with potential for applications in drug discovery and materials science. This guide has provided a detailed, albeit predictive, overview of its chemical structure, properties, and a plausible, robust synthetic route. The experimental protocols outlined herein are based on well-established and reliable chemical transformations, offering a solid foundation for researchers to synthesize and further investigate this compound. The potential biological activities, inferred from the broader class of aminobenzamides, highlight promising avenues for future research.

References

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 133. Available at: [Link]

-

Wang, H., et al. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 58, 128522. Available at: [Link]

-

Barakat, A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences, 15(3), 5115-5130. Available at: [Link]

-

Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

-

Al-Majid, A. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5130. Available at: [Link]

-

Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]

Sources

- 1. labfind.co.kr [labfind.co.kr]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 3-Amino-5-ethoxybenzamide and Its Isomeric Landscape: Synthesis, Characterization, and Applications

Executive Summary

In modern drug discovery, the benzamide scaffold is a privileged structure, frequently utilized in the development of targeted therapeutics such as PARP inhibitors, HDAC inhibitors, and CNS-active agents. The precise regiochemistry of substituents on the benzamide ring dictates the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.

This whitepaper provides an in-depth technical analysis of 3-Amino-5-ethoxybenzamide and its positional isomers. By mapping the Chemical Abstracts Service (CAS) registry landscape, detailing causal synthetic methodologies, and establishing self-validating analytical protocols, this guide serves as a robust framework for scientists engineering targeted small-molecule libraries.

Isomeric Landscape & Physicochemical Profiling

The placement of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups on the benzamide core drastically alters the molecule's pharmacological profile. For instance, ortho-amino derivatives often participate in intramolecular hydrogen bonding with the amide carbonyl, altering the molecule's 3D conformation. Conversely, meta-substituted derivatives like 3-Amino-5-ethoxybenzamide project their substituents into distinct receptor pockets, maximizing intermolecular interactions[1][2].

To facilitate precise library design and procurement, the quantitative and registry data for the target compound and its primary isomers are summarized below.

Table 1: CAS Registry and Physicochemical Data for Ethoxybenzamide Isomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass | Substitution Pattern |

| 3-Amino-5-ethoxybenzamide | 1505656-00-7 | C₉H₁₂N₂O₂ | 180.20 g/mol | meta, meta |

| 3-Amino-4-ethoxybenzamide | 103796-65-2 | C₉H₁₂N₂O₂ | 180.20 g/mol | meta, para |

| 4-Amino-3-ethoxybenzamide | 917909-47-8 | C₉H₁₂N₂O₂ | 180.20 g/mol | para, meta |

| 2-Amino-5-ethoxybenzamide | 1250898-29-3 | C₉H₁₂N₂O₂ | 180.20 g/mol | ortho, meta |

| 5-Amino-2-ethoxybenzamide | 81929-48-8 | C₉H₁₂N₂O₂ | 180.20 g/mol | meta, ortho |

| 2-Amino-4-ethoxybenzamide | 35739-46-9 | C₉H₁₂N₂O₂ | 180.20 g/mol | ortho, para |

Data cross-verified via authoritative chemical databases including [3][4] and .

Structural Logic & Pharmacophore Modeling

When designing targeted therapeutics, we must understand why specific functional groups are chosen. The 3-amino-5-ethoxy substitution pattern offers a unique trifecta of interactions:

-

The Amide Core: Acts as the primary anchoring point, offering both hydrogen-bond donor and acceptor capabilities.

-

The Meta-Amino Group: Modulates the electron density of the aromatic ring (activating it) while providing an additional polar contact point for solvent-exposed regions or secondary receptor interactions.

-

The Meta-Ethoxy Group: Introduces a flexible, lipophilic vector. Unlike a rigid methoxy group, the ethoxy chain can undergo conformational adjustments to optimally fill hydrophobic sub-pockets in target proteins.

Pharmacophore model illustrating the structure-activity relationship of 3-Amino-5-ethoxybenzamide.

De Novo Synthesis & Causal Methodology

Standard catalog purchasing is sufficient for screening, but lead optimization requires scalable, in-house synthesis. The following protocol details the causal choices behind the synthesis of 3-Amino-5-ethoxybenzamide from commercially available 3-hydroxy-5-nitrobenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification (Protection)

-

Procedure: Dissolve 3-hydroxy-5-nitrobenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.

-

Causality: The carboxylic acid must be protected as a methyl ester. If left unprotected, the acid would preferentially deprotonate during the subsequent alkylation step, consuming the base and halting the etherification of the phenol.

Step 2: Alkylation (Etherification)

-

Procedure: To a solution of the intermediate in N,N-Dimethylformamide (DMF), add anhydrous K₂CO₃ (1.5 eq) and ethyl iodide (1.2 eq). Stir at 60°C for 8 hours.

-

Causality: DMF is a polar aprotic solvent that strips the solvation shell from the potassium cation, rendering the phenoxide anion highly nucleophilic. K₂CO₃ is explicitly chosen over stronger bases (like NaOH) because it is mild enough to drive the Sₙ2 alkylation without hydrolyzing the newly formed methyl ester.

Step 3: Direct Amidation

-

Procedure: Suspend the methyl 3-ethoxy-5-nitrobenzoate in a 7N solution of ammonia in methanol. Stir in a sealed pressure tube at 80°C for 24 hours.

-

Causality: Aminolysis of the ester with NH₃ directly yields the amide. This strategic choice avoids a convoluted three-step sequence (ester hydrolysis → acid chloride formation → amidation), thereby maximizing atom economy and overall yield.

Step 4: Chemoselective Reduction

-

Procedure: Dissolve the 3-ethoxy-5-nitrobenzamide in ethanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite.

-

Causality: Catalytic hydrogenation is strictly chemoselective for the nitro group under these conditions. Alternative chemical reductions (e.g., SnCl₂/HCl) require harsh acidic workups that risk partial hydrolysis of the amide bond.

Synthetic workflow for 3-Amino-5-ethoxybenzamide detailing causal reagent selection.

Self-Validating Analytical Protocol

Trustworthiness in chemical synthesis requires that the analytical workflow is a self-validating system . Proving that you have synthesized a compound with a mass of 180.20 g/mol is insufficient; you must prove you have the correct isomer.

We employ an orthogonal validation matrix using LC-MS and ¹H-NMR:

-

Primary Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry confirms the exact mass. The target compound will exhibit a molecular ion peak at m/z [M+H]⁺ = 181.09 . While this confirms the chemical formula (C₉H₁₂N₂O₂), it cannot differentiate between the isomers listed in Table 1.

-

Regiochemical Self-Validation (¹H-NMR): Proton Nuclear Magnetic Resonance acts as the definitive validating step. In the target 3,5-disubstituted benzamide , the three aromatic protons are all meta to one another. Consequently, the ¹H-NMR spectrum will display three distinct signals in the aromatic region (6.0 – 7.5 ppm) characterized by small meta-coupling constants (J ≈ 2 Hz) . Validation Logic: If the synthesis accidentally yielded a 3,4-disubstituted isomer (e.g., 3-Amino-4-ethoxybenzamide), the NMR spectrum would reveal a pair of protons with a large ortho-coupling constant (J ≈ 8 Hz). The absence of ortho-coupling definitively self-validates the 3,5-regiochemistry of the final product.

References

-

ChemSrc. (2024). CAS Database for Benzamide Derivatives. ChemSrc. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethoxybenzamides. PubChem.[Link]

Sources

An In-Depth Technical Guide to the Reduction of 3-Ethoxy-5-nitrobenzamide to 3-Amino-5-ethoxybenzamide

Abstract

The transformation of 3-ethoxy-5-nitrobenzamide to its corresponding amino-benzamide is a pivotal reaction in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the prevalent methodologies for this reduction, focusing on the underlying chemical principles, practical execution, and analytical validation. We will delve into the mechanistic details of catalytic hydrogenation, metal-mediated reductions, and other notable methods. Each section is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and optimize the most suitable reduction strategy for their specific needs, ensuring high yield, purity, and scalability.

Introduction: The Significance of 3-Amino-5-ethoxybenzamide

3-Amino-5-ethoxybenzamide serves as a crucial building block in medicinal chemistry. Its bifunctional nature, possessing both an aniline-type amino group and a benzamide moiety, allows for diverse subsequent chemical modifications. This versatility makes it an attractive starting material for the synthesis of a wide range of compounds with potential therapeutic applications. The efficient and selective reduction of the nitro group in 3-ethoxy-5-nitrobenzamide is therefore a critical first step in many synthetic routes.

The choice of reduction method is paramount and depends on several factors, including the presence of other functional groups, desired yield and purity, cost-effectiveness, and scalability for industrial production. This guide will explore the most common and effective methods for this transformation.

Methodologies for Nitro Group Reduction

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with numerous reagents and conditions reported.[1] The most relevant and widely applied methods for the synthesis of 3-amino-5-ethoxybenzamide are detailed below.

Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[2][3] This method involves the use of a metal catalyst and a hydrogen source.

2.1.1. Mechanism of Catalytic Hydrogenation

The widely accepted mechanism for the catalytic hydrogenation of nitroarenes, originally proposed by Haber, involves a stepwise reduction on the catalyst surface.[4][5] The process is believed to proceed through nitroso and hydroxylamine intermediates.[6] However, a newer mechanism suggests a different pathway that is crucial for understanding byproduct formation and optimizing reaction conditions.[4][7]

There are two primary pathways for the hydrogenation of nitroarenes to anilines. The direct pathway involves the formation of nitrosoarene and hydroxylamine intermediates. The condensation pathway occurs when a nitrosoarene and a hydroxylamine condense to form an azoxy compound, which is then further reduced.[8]

2.1.2. Common Catalysts and Conditions

-

Palladium on Carbon (Pd/C): This is one of the most frequently used catalysts for the reduction of both aromatic and aliphatic nitro groups.[2] It is highly active and can be used under relatively mild conditions (room temperature and atmospheric pressure of hydrogen).[3][9]

-

Raney Nickel (Raney-Ni): An alternative to Pd/C, Raney Nickel is particularly useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides.[2]

-

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for this transformation.[1]

Table 1: Comparison of Common Catalysts for Catalytic Hydrogenation

| Catalyst | Advantages | Disadvantages | Typical Conditions |

| Pd/C | High activity, mild conditions, readily available. | Can cause dehalogenation and reduction of other functional groups.[2][10] | H₂ (balloon or Parr shaker), methanol or ethanol solvent, room temperature.[9] |

| Raney-Ni | Less prone to causing dehalogenation.[2] | Pyrophoric, requires careful handling. | H₂ (Parr shaker), ethanol solvent, room temperature to slightly elevated temperatures. |

| PtO₂ | Effective for a wide range of substrates. | More expensive than other catalysts. | H₂ (Parr shaker), various solvents including acetic acid, room temperature. |

2.1.3. Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol provides a general procedure for the reduction of 3-ethoxy-5-nitrobenzamide using 10% Pd/C.

Materials:

-

3-Ethoxy-5-nitrobenzamide

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in a suitable solvent like methanol or ethanol.[3]

-

Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution under an inert atmosphere.[10]

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.[3]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[9]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with the solvent.[9]

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-amino-5-ethoxybenzamide.[9] The product can be further purified by recrystallization or column chromatography if necessary.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classic and reliable method for the reduction of nitro groups.[3] These methods are often chemoselective, leaving other reducible functional groups intact.[11]

2.2.1. Mechanism of Metal-Mediated Reductions

This reduction proceeds via a series of single-electron transfers (SET) from the metal to the nitro group, followed by protonation.[3]

2.2.2. Common Reagents and Conditions

-

Tin(II) Chloride (SnCl₂): A mild and effective reagent that is highly selective for the reduction of nitro groups in the presence of other reducible functionalities like aldehydes, ketones, and esters.[2][10][12] The reaction is typically carried out in an acidic medium.[9]

-

Iron (Fe) in Acidic Media: The Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid or acetic acid, is a robust and economical method.[1][2][11]

-

Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in acidic conditions can also be used for the reduction of nitro groups.[2]

Table 2: Comparison of Common Metal-Mediated Reducing Agents

| Reagent | Advantages | Disadvantages | Typical Conditions |

| SnCl₂·2H₂O | High chemoselectivity, mild conditions.[2][10] | Generates tin-based byproducts that can be difficult to remove.[13] | Ethanol, concentrated HCl, reflux.[9] |

| Fe/Acid | Inexpensive, high functional group tolerance.[11] | Requires stoichiometric amounts of metal, generates significant waste.[8][14] | Ethanol, water, acetic acid, reflux.[3][11] |

| Zn/Acid | Good for substrates sensitive to other methods.[2] | Can sometimes lead to over-reduction. | Acetic acid, elevated temperatures. |

2.2.3. Experimental Protocol: Reduction using Tin(II) Chloride

This protocol outlines a general procedure for the reduction of 3-ethoxy-5-nitrobenzamide using tin(II) chloride dihydrate.

Materials:

-

3-Ethoxy-5-nitrobenzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in ethanol.[9]

-

Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[9]

-

Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.[9]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[9]

-

Upon completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). Tin salts may precipitate.[9]

-

Extract the aqueous layer with ethyl acetate (3 x volumes).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]

-

Remove the solvent under reduced pressure to yield the crude 3-amino-5-ethoxybenzamide.[9] Further purification can be achieved by column chromatography or recrystallization.

Other Reduction Methods

While catalytic hydrogenation and metal-mediated reductions are the most common, other reagents can also be employed.

-

Sodium Dithionite (Na₂S₂O₄): This is a versatile and inexpensive reducing agent.[15][16] It is often used in a two-phase system or in aqueous-organic solvent mixtures.[15][17] The reaction is typically performed at elevated temperatures.[17] It's important to use fresh sodium dithionite as it can degrade.[17]

-

Sodium Sulfide (Na₂S): Can be a useful alternative, especially for substrates that are not compatible with hydrogenation or acidic conditions.[2] It can sometimes selectively reduce one nitro group in the presence of others.[2]

Analytical Characterization and Monitoring

Careful monitoring of the reaction and characterization of the final product are essential for ensuring the success of the synthesis.

Reaction Monitoring

-

Thin-Layer Chromatography (TLC): A quick and easy method to follow the disappearance of the starting material and the appearance of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the detection of intermediates and byproducts.

Product Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product by showing the disappearance of the nitro group's influence on the aromatic signals and the appearance of the amino group protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[18]

-

Infrared (IR) Spectroscopy: Can show the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the amino group (around 3300-3500 cm⁻¹).

Safety Considerations

Working with nitroaromatic compounds and the reagents used for their reduction requires strict adherence to safety protocols.

-

Handling Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[19] They should be stored in a cool, dry, well-ventilated area away from incompatible materials.[20][21]

-

Handling Reducing Agents:

-

Hydrogen Gas: Highly flammable and forms explosive mixtures with air.[22] Ensure proper ventilation and eliminate all ignition sources.

-

Palladium on Carbon: Can be pyrophoric, especially when dry. Always handle in a wet state.[9]

-

Raney Nickel: Also pyrophoric and must be handled with care.[8]

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled in a fume hood with appropriate PPE.

-

-

Exothermic Reactions: Many nitro group reductions are exothermic.[14] It is crucial to control the rate of addition of reagents and to have adequate cooling available, especially during scale-up.

Workflow and Decision Making

The selection of the optimal reduction method depends on a variety of factors. The following decision tree and workflow diagrams can aid in this process.

Decision Tree for Method Selection

Caption: Decision tree for selecting a reduction method.

General Experimental Workflow

Caption: Generalized experimental workflow for the reduction.

Conclusion

The reduction of 3-ethoxy-5-nitrobenzamide to 3-amino-5-ethoxybenzamide is a fundamental transformation with significant implications in pharmaceutical synthesis. This guide has provided a detailed overview of the most effective methods, including catalytic hydrogenation and metal-mediated reductions. By understanding the underlying mechanisms, experimental protocols, and analytical techniques, researchers and drug development professionals can confidently select and optimize the most appropriate synthetic route. The choice of method will ultimately depend on the specific requirements of the synthesis, balancing factors such as chemoselectivity, scalability, cost, and safety.

References

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link][2]

-

Reduction of nitro compounds - Wikipedia. (2023, November 28). [Link][1]

-

Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2021). Organic Chemistry Frontiers. [Link][23]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link][8]

-

Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. (1993). Tetrahedron Letters. [Link][15]

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2013). Tetrahedron Letters. [Link][16]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Molecules. [Link][11]

-

Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2026). ResearchGate. [Link][24]

-

The hydrogenation of nitrobenzene to aniline: a new mechanism. (2004). Chemical Communications. [Link][4]

-

Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (2021). ResearchGate. [Link]

-

Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][13]

-

The hydrogenation of nitrobenzene to aniline : a new mechanism. (2004). Chemical Communications. [Link][7]

-

Widely accepted reaction mechanism of the hydrogenation of nitrobenzene... (n.d.). ResearchGate. [Link][5]

-

Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link][12]

- Continuous reduction process. (1980).

-

Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021). ACS Sustainable Chemistry & Engineering. [Link]

-

Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][14]

-

Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. [Link][6]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. [Link][19]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 14. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. hscprep.com.au [hscprep.com.au]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. Mobile [my.chemius.net]

- 23. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

The Benzamide Scaffold in Fragment-Based Drug Discovery

This technical guide details the strategic application of the Benzamide Scaffold in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists and structural biologists, focusing on the scaffold's privileged status, kinetic advantages in binding, and specific protocols for library construction and screening.

Technical Guide & Whitepaper

Executive Summary

The benzamide moiety (

Part 1: The Benzamide Pharmacophore & Library Design

Structural Attributes & The "Rule of Three"

In FBDD, the starting benzamide fragment must adhere to the "Rule of Three" (Ro3) to allow sufficient chemical space for optimization.

-

MW: < 300 Da (Benzamide core is ~121 Da).

-

H-Bond Donors/Acceptors: The amide provides 1 Donor (NH) and 1 Acceptor (C=O).

-

ClogP: Typically < 3.

-

Rigidity: The

bond has restricted rotation, favoring a planar geometry that pre-organizes the fragment for binding.

Growth Vectors

The benzamide scaffold provides three distinct vectors for "Fragment Growing":

-

The Amide Nitrogen (

-substituent): The primary vector for reaching into solvent-exposed regions or adjacent pockets (e.g., the "Cap" group in HDAC inhibitors). -

The Ortho-Position: Critical for intramolecular hydrogen bonding (e.g., with the amide NH) to lock conformation, or for interacting with specific active site residues (e.g., the "Foot Pocket" in HDACs).

-

The Meta/Para-Positions: Used to optimize hydrophobic interactions or solubility.

Visualization: The Benzamide Interaction Map

The following diagram illustrates the pharmacophoric features and growth vectors.

Caption: Pharmacophoric map of the benzamide scaffold showing core interactions and vectors for fragment growing.

Part 2: Mechanistic Case Study – HDAC Inhibition

The Kinetic Selectivity Advantage

While hydroxamic acids (e.g., SAHA) are potent pan-HDAC inhibitors, they often suffer from poor selectivity and rapid dissociation rates. Benzamide fragments (e.g., the core of Entinostat/MS-275) exhibit a distinct binding mode characterized by slow association and dissociation kinetics .[1]

The "Foot Pocket" Mechanism

-

Hydroxamates: Bind via simple chelation to the Zinc ion at the bottom of the catalytic tunnel.

-

Benzamides: The ortho-amino benzamide moiety chelates the Zinc but also requires a specific conformational rearrangement of the protein to accommodate the phenyl ring into a hydrophobic "foot pocket" (adjacent to the Zn2+ site).

-

Result: This induced-fit mechanism results in high selectivity for Class I HDACs (HDAC 1, 2, 3) over Class II, and significantly longer residence times (slow

), which correlates better with in vivo efficacy than thermodynamic affinity (

Fragment Optimization Pathway (HDAC3)

-

Hit: Simple 2-aminobenzamide fragment (

). -

Structural Insight: X-ray crystallography reveals the "foot pocket" is accessible via the ortho position.

-

Optimization:

-

Modification 1: Introduction of a hydrophobic group (e.g., phenyl or heteroaryl) at the amide nitrogen to interact with the channel rim (Cap group).

-

Modification 2: Substitution at the 5-position of the benzamide ring to engage the tunnel walls.

-

-

Lead: Entinostat-like analogs with nanomolar potency and >100-fold selectivity.

Part 3: Experimental Protocols

Protocol 3.1: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for benzamide fragment screening due to its ability to measure binding kinetics (

Objective: Identify benzamide fragments with "slow-binding" characteristics indicative of specific pocket engagement.

Materials:

-

Instrument: Biacore 8K or T200.

-

Sensor Chip: Series S Sensor Chip SA (Streptavidin) or CM5 (Carboxymethyl dextran).

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4). Critical: Add 1-2% DMSO to match library solvent.

Workflow:

-

Immobilization: Biotinylate the target protein (e.g., HDAC3) at a ratio of 1:1 to prevent steric hindrance. Capture on SA chip to a density of ~2000-3000 RU (high density required for low MW fragments).

-

Solvent Correction: Run a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes. Benzamides are often stored in DMSO.

-

Clean Screen: Inject fragments at a fixed concentration (typically 50-100

).-

Contact time: 60s.

-

Dissociation time: 120s (Extended dissociation is crucial to spot slow-off-rate binders).

-

Flow rate: 30

.

-

-

Analysis:

-

Discard "square wave" binders (fast on/fast off) if looking for high-affinity anchors.

-

Prioritize fragments showing curvature in the association phase or slow dissociation (indicative of residence time).

-

Calculate Ligand Efficiency (LE) =

. Target LE > 0.3.

-

Protocol 3.2: Parallel Synthesis of Benzamide Library

To rapidly explore the growth vectors, a parallel amide coupling protocol is required.

Reaction:

Procedure (96-well plate format):

-

Preparation: Dissolve diverse carboxylic acids (Benzamide cores) and amines (Growth fragments) in DMF (0.2 M).

-

Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the carboxylic acid wells. Shake for 10 mins at RT.

-

Coupling: Transfer the activated acid solution to the amine wells.

-

Incubation: Seal plate and shake at RT for 12 hours.

-

Purification (High Throughput): Use SCX-2 (Strong Cation Exchange) cartridges.

-

Load reaction mixture.

-

Wash with MeOH (removes unreacted acid and non-basic impurities).

-

Elute product with 2M

in MeOH.

-

-

QC: Analyze by LC-MS. Evaporate solvent to yield library for screening.

Part 4: FBDD Workflow Visualization

The following diagram outlines the decision matrix for advancing a benzamide fragment from screen to lead.

Caption: Workflow for optimizing benzamide fragments, prioritizing kinetic selectivity.

References

-

National Institutes of Health (NIH). (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]

-

MDPI. (2021). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Retrieved from [Link]

-

ResearchGate. (2025). Fragment screening by SPR and advanced application to GPCRs. Retrieved from [Link]

-

University of Cambridge. (2023). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Retrieved from [Link]

Sources

Technical Guide: The 3,5-Disubstituted Benzamide Scaffold in Medicinal Chemistry

Executive Summary

The benzamide moiety is a privileged structure in medicinal chemistry, serving as a robust hydrogen-bonding core. However, the 3,5-disubstituted benzamide subclass represents a distinct geometric and electronic pharmacophore. Unlike 2,6-substitution (which forces non-planarity via steric clash) or 4-substitution (linear extension), the 3,5-pattern creates a "wing-like" topology. This geometry is critical for targeting allosteric hydrophobic clefts in enzymes such as FtsZ (bacterial cell division) and Glucokinase (metabolic regulation).

This guide provides a technical deep-dive into the design rationale, synthetic pathways, and validated protocols for developing 3,5-disubstituted benzamide derivatives.

Part 1: Structural Rationale & Pharmacophore Logic

The "Winged" Geometry

The 3,5-substitution pattern allows the benzamide core to act as a central anchor while projecting two distinct vectors into a binding pocket.

-

Symmetry vs. Asymmetry: Symmetric 3,5-groups (e.g., 3,5-bis(trifluoromethyl)) increase lipophilicity and metabolic stability, often used to fill large hydrophobic pockets. Asymmetric substitution allows for "dual-targeting"—one arm interacting with a solvent front, the other burying into a hydrophobic recess.

-

Electronic Control: Substituents at the 3 and 5 positions are meta to the carbonyl. They exert inductive effects ($ \sigma_I $) on the amide reactivity and acidity without the direct resonance interference seen in para substitution.

Case Study: FtsZ Inhibition (Antibacterial)

In the development of anti-MRSA agents, the bacterial protein FtsZ is a key target.[1] Research demonstrates that 3-alkoxy-5-substituted benzamides bind to an interdomain cleft on FtsZ.

-

Mechanism: The benzamide amide group forms a hydrogen bond network with the protein backbone (Arg/Val residues).

-

The 3,5-Role: The 3-alkoxy group occupies a hydrophobic pocket, while the 5-substituent (often an electron-withdrawing group or small lipophile) modulates the twist of the phenyl ring, optimizing the fit within the dynamic cleft.

Case Study: Glucokinase (GK) Activators

For Type 2 Diabetes therapy, 3,5-disubstituted benzamides serve as allosteric activators.[2][3]

-

SAR Insight: Early derivatives showed a correlation between lipophilicity and potency, leading to poor drug-like properties.

-

Optimization: By introducing polar groups at the 3-position (e.g., hydroxy-isopropoxy) and sulfonyl groups at the 5-position, researchers successfully "uncoupled" potency from lipophilicity, maintaining high affinity for the allosteric site while improving solubility (Iino et al., 2009).

Part 2: Visualization of SAR & Logic

The following diagram illustrates the decision matrix for optimizing 3,5-disubstituted benzamides based on the target pocket characteristics.

Caption: SAR Logic flow for adapting the 3,5-benzamide core to specific biological targets.

Part 3: Synthetic Methodologies

Synthesis of 3,5-disubstituted benzamides typically proceeds via two primary routes depending on the sensitivity of the substituents.

Table 1: Comparison of Synthetic Routes

| Feature | Route A: Acid Chloride Activation | Route B: HATU/Peptide Coupling |

| Precursor | 3,5-Disubstituted Benzoic Acid | 3,5-Disubstituted Benzoic Acid |

| Reagent | Thionyl Chloride ( | HATU / DIPEA |

| Conditions | Reflux (Toluene/DCM) | Room Temp (DMF/DMA) |

| Pros | High yield, scalable, low cost | Mild, tolerates acid-sensitive groups |

| Cons | Harsh conditions, incompatible with labile groups | Expensive reagents, difficult byproduct removal |

| Best For | Simple alkyl/halo substituents (e.g., 3,5-bis(CF3)) | Complex heteroaryl amines, polar side chains |

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxy-N-(heteroaryl)benzamide (Route A)

Targeting robust substrates usually found in early-stage screening.

Reagents:

-

3,5-Dimethoxybenzoic acid (1.0 eq)

-

Thionyl chloride (

, 5.0 eq) -

Catalytic DMF (2 drops)

-

Aniline/Amine derivative (1.1 eq)

-

Triethylamine (

, 2.0 eq) -

Solvent: Anhydrous Toluene and DCM.

Step-by-Step Workflow:

-

Activation: In a dry round-bottom flask under

, suspend 3,5-dimethoxybenzoic acid (5 mmol) in anhydrous Toluene (20 mL). -

Chlorination: Add

(25 mmol) dropwise, followed by catalytic DMF. -

Reflux: Heat to reflux (

) for 2-3 hours. Monitor by TLC (aliquot quenched with MeOH) until the acid is consumed. -

Isolation of Acyl Chloride: Evaporate solvent and excess

under reduced pressure. Azeotrope twice with Toluene to remove trace acid. Result: Crude acid chloride (usually a solid or viscous oil). -

Coupling: Dissolve the amine (5.5 mmol) and

(10 mmol) in dry DCM (15 mL) at -

Addition: Dissolve the crude acid chloride in DCM (10 mL) and add dropwise to the amine solution.

-

Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours.

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over -

Purification: Recrystallize from EtOH or perform Flash Chromatography (Hexane/EtOAc gradient).

Protocol 2: HATU-Mediated Coupling for Complex Analogs (Route B)

Used when the 3,5-substituents are sensitive (e.g., esters, nitriles).

Step-by-Step Workflow:

-

Dissolution: Dissolve 3,5-substituted benzoic acid (1.0 eq) in dry DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Activation: Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 15-30 mins to form the activated ester.

-

Coupling: Add the functionalized amine (1.0 - 1.2 eq).

-

Completion: Stir at RT for 16 hours.

-

Workup: Dilute with EtOAc (10x volume). Wash aggressively with water (3x) and LiCl solution (to remove DMF).

-

Purification: Silica gel chromatography is mandatory to remove urea byproducts from HATU.

Part 5: Synthetic Workflow Visualization

Caption: Generalized synthetic workflow for 3,5-disubstituted benzamide production.

Part 6: References

-

Haydon, D. J., et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science. Link

-

Iino, T., et al. (2009).[4] "Structure–activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy." Bioorganic & Medicinal Chemistry. Link

-

Stokes, N. R., et al. (2014).[5] "Design, synthesis and structure–activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem Protocols. (2025). "Synthesis and Characterization of 3,5-dimethoxy-N-(1-naphthyl)benzamide." BenchChem Application Notes. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Solubility Profile of 3-Amino-5-ethoxybenzamide in DMSO and Water: An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability.[1][2] This technical guide provides a comprehensive analysis of the solubility profile of 3-Amino-5-ethoxybenzamide, a novel benzamide derivative with therapeutic potential. Recognizing the scarcity of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, fundamental physicochemical principles, and established methodologies to predict and rationalize its solubility in two key solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the universal biological solvent, water. Furthermore, this document outlines detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, empowering researchers to generate robust and reproducible data.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility.[1][3] This challenge can severely hamper a compound's journey from a promising hit to a viable clinical candidate. Low aqueous solubility often leads to inadequate and variable oral bioavailability, complicating the establishment of a clear dose-response relationship and potentially leading to therapeutic failure.[1][2] Consequently, a thorough understanding and early characterization of a compound's solubility is not merely a perfunctory exercise but a cornerstone of a successful drug discovery program.[4]

3-Amino-5-ethoxybenzamide, as a substituted benzamide, contains functional groups—an aromatic ring, an amide, an amino group, and an ether—that collectively influence its polarity and hydrogen bonding capabilities, and thus its solubility. This guide will dissect the anticipated interactions of this molecule with DMSO and water, providing a predictive framework for its solubility behavior.

The Role of DMSO: A Universal Solvent in Early-Phase Research

Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds. Its utility is particularly pronounced in high-throughput screening (HTS) campaigns, where it is the solvent of choice for creating concentrated stock solutions of compound libraries.[5]

Physicochemical Properties of DMSO

| Property | Value | Reference |

| Molecular Formula | (CH₃)₂SO | [6] |

| Molar Mass | 78.13 g/mol | |

| Boiling Point | 189 °C | [6] |

| Dielectric Constant | 47.2 | [6] |

| Dipole Moment | 3.96 D |

The high dielectric constant and significant dipole moment of DMSO enable it to effectively solvate a wide range of molecules.[6]

Predicted Solubility of 3-Amino-5-ethoxybenzamide in DMSO

Based on the structural features of 3-Amino-5-ethoxybenzamide and the known solubilizing power of DMSO, a high solubility is anticipated. The polar amide and amino groups can interact favorably with the sulfoxide group of DMSO. For instance, the structurally related compound m-Methoxybenzamide is reported to have a solubility of approximately 30 mg/mL in DMSO.[7] It is reasonable to predict that 3-Amino-5-ethoxybenzamide will exhibit a similar or even greater solubility in DMSO.

The Significance of Aqueous Solubility

While DMSO is invaluable in a laboratory setting, the ultimate biological environment for any orally administered drug is aqueous.[1] Therefore, understanding a compound's solubility in water and physiologically relevant aqueous buffers is paramount for predicting its in vivo behavior.[4]

Factors Influencing Aqueous Solubility

The aqueous solubility of a molecule is a delicate balance of its interactions with water molecules versus its interactions with itself in the solid state (crystal lattice energy).[8] Key factors include:

-

Polarity and Hydrogen Bonding: The presence of hydrogen bond donors (the amino and amide groups) and acceptors (the ether and amide oxygens) in 3-Amino-5-ethoxybenzamide suggests the potential for favorable interactions with water.

-

Molecular Size and Lipophilicity: The aromatic ring and the ethoxy group contribute to the molecule's lipophilicity, which can negatively impact aqueous solubility.

-

pH: The amino group of 3-Amino-5-ethoxybenzamide is basic and can be protonated at acidic pH, forming a more soluble salt. The solubility of amino acids, for example, is highly dependent on pH.[9][10]

Predicted Aqueous Solubility of 3-Amino-5-ethoxybenzamide

Given the presence of both polar and non-polar moieties, 3-Amino-5-ethoxybenzamide is likely to have limited aqueous solubility. Structurally similar benzamides are often sparingly soluble in aqueous solutions.[7] However, its solubility is expected to increase at lower pH values due to the protonation of the amino group.

Experimental Determination of Solubility

To move from prediction to empirical data, robust experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[11][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

-

Preparation: Add an excess amount of solid 3-Amino-5-ethoxybenzamide to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, or DMSO) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[11]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, will dissolve in an aqueous buffer and remain in solution over a short period.[13] It is a valuable parameter in early drug discovery for identifying compounds that may precipitate in in vitro assays.

-

Sample Preparation: Prepare a high-concentration stock solution of 3-Amino-5-ethoxybenzamide in DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) and mix thoroughly.

-

Incubation: Incubate the solution for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Precipitate Detection: Measure the amount of precipitate formed using nephelometry, which quantifies light scattering by suspended particles. Alternatively, separate any precipitate by filtration or centrifugation and quantify the remaining dissolved compound by HPLC or LC-MS/MS.[12]

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and experimentally determining the solubility of 3-Amino-5-ethoxybenzamide in DMSO and water. While predictions based on structural analogs suggest high solubility in DMSO and limited, pH-dependent solubility in aqueous media, empirical determination using the detailed protocols herein is strongly recommended. The resulting data will be invaluable for guiding formulation development, designing relevant in vitro and in vivo studies, and ultimately, advancing 3-Amino-5-ethoxybenzamide through the drug discovery pipeline.

References

- Aure Chemical.

- Benchchem. General Experimental Protocol for Determining Solubility.

- Wikipedia. Dimethyl sulfoxide.

- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)

- PMC. Drug Solubility: Importance and Enhancement Techniques.

- ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules.

- Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.

- Raytor. (2026, January 22).

- PMC. (2019, May 27).

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- Journal of Applied Pharmaceutical Science. (2018, February 26).

- World Health Organiz

- MDPI. (2025, July 19).

- PubChem - NIH. 3-Ethoxybenzamide | C9H11NO2 | CID 108775.

- PubChem - NIH. 3-Amino-5-hydroxybenzamide | C7H8N2O2 | CID 45084328.

- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- MilliporeSigma. 3-Amino-5-methoxybenzoic acid 97 74165-74-5.

- Cayman Chemical.

- Cheméo. Chemical Properties of 3-Amino-4-methoxybenzamide (CAS 17481-27-5).

- ECHEMI. 17481-27-5, 3-Amino-4-methoxybenzamide Formula.

- Bachem. (2021, July 23). Peptide solubility.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- Benchchem. An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide.

- ResearchGate.

- Sigma-Aldrich. 2-Amino-5-ethoxybenzamide.

- Reddit. (2025, July 24). Solubility of aminoacids : r/chemistry.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Aqueous Solubility and Permeability in Pharma | Pharma Focus Asia [pharmafocusasia.com]

- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. antbioinc.com [antbioinc.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. reddit.com [reddit.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. raytor.com [raytor.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Strategic Sourcing & Synthesis Guide: 3-Amino-5-ethoxybenzoic Acid

Executive Summary

3-Amino-5-ethoxybenzoic acid (Target Scaffold) is a critical pharmacophore often utilized in the development of kinase inhibitors and GPCR ligands. However, unlike its methoxy- or hydroxy- analogs, it is not a commodity chemical . Direct commercial sourcing is frequently limited to expensive custom synthesis providers with long lead times.

This guide provides a validated "Make vs. Buy" strategy. We recommend a "Buy Precursor / Make Target" approach, utilizing the widely available 3-Hydroxy-5-nitrobenzoic acid as the primary starting material. This route offers high atom economy, scalability, and cost control.

Part 1: Commercial Availability Landscape

The "Buy" Option: Direct Sourcing Analysis

Direct procurement of 3-Amino-5-ethoxybenzoic acid is often impractical for early-stage discovery due to scarcity.

| Compound | CAS Number | Commercial Status | Typical Lead Time |

| 3-Amino-5-ethoxybenzoic acid | N/A (Rare) | Custom Synthesis | 4–8 Weeks |

| 3-Amino-5-methoxybenzoic acid | 74165-74-5 | Commodity (In Stock) | 1–3 Days |

| 3-Amino-5-hydroxybenzoic acid | 76045-71-1 | Commodity (In Stock) | 1–3 Days |

| 3-Hydroxy-5-nitrobenzoic acid | 78238-14-9 | Commodity (Recommended) | 1–3 Days |

The "Make" Option: Retrosynthetic Logic

To secure a reliable supply, we utilize a robust 3-step sequence starting from 3-Hydroxy-5-nitrobenzoic acid . This precursor is stable, cheap, and widely available from major vendors (Sigma-Aldrich, BLD Pharm, Combi-Blocks).

Figure 1: Retrosynthetic analysis identifying 3-Hydroxy-5-nitrobenzoic acid as the optimal commercial starting point.

Part 2: Technical Protocol (The "Make" Solution)

Strategic Route Selection

We utilize a Bis-Alkylation / Saponification strategy.

-

Why? Attempting to selectively O-alkylate the phenol group of the starting acid without esterifying the carboxylic acid is difficult and low-yielding.

-

Solution: We deliberately use excess ethyl iodide to form the Ethyl 3-ethoxy-5-nitrobenzoate (both ether and ester formed). We then selectively hydrolyze the ester (saponification) to return to the acid, followed by nitro reduction.

Step-by-Step Experimental Methodology

Step 1: Bis-Alkylation (Formation of Ethyl 3-ethoxy-5-nitrobenzoate)

This step protects the carboxylic acid and installs the ethyl ether simultaneously.

-

Reagents: 3-Hydroxy-5-nitrobenzoic acid (1.0 equiv), Ethyl Iodide (2.5 equiv), Potassium Carbonate (

, 3.0 equiv). -

Solvent: Acetone (anhydrous) or DMF.

-

Protocol:

-

Dissolve 3-Hydroxy-5-nitrobenzoic acid in acetone (0.2 M concentration).

-

Add

and stir at room temperature for 15 minutes to form the dianion. -

Add Ethyl Iodide dropwise.[1]

-

Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (the product will be less polar than the starting material).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[1] Dry over

and concentrate. -

Yield Expectation: >90%. Product is usually a solid that requires no chromatography.

-

Step 2: Selective Saponification

Recovering the carboxylic acid moiety.

-

Reagents: Lithium Hydroxide (LiOH·H2O, 2.0 equiv), THF/Water (3:1).

-

Protocol:

-

Dissolve the diester from Step 1 in THF/Water.

-

Add LiOH and stir at room temperature for 4–6 hours.

-

Validation: Monitor disappearance of the ethyl ester spot on TLC.

-

Workup: Acidify carefully with 1M HCl to pH ~3. The 3-Ethoxy-5-nitrobenzoic acid will precipitate. Filter and dry the solid.[2]

-

Step 3: Nitro Reduction

Generating the final amino acid scaffold.

-

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure) OR Iron powder/NH4Cl (if halogen substituents are present elsewhere).

-

Solvent: Methanol or Ethanol.

-

Protocol:

-

Dissolve 3-Ethoxy-5-nitrobenzoic acid in Methanol.

-

Add Pd/C catalyst carefully under Argon flow.

-

Purge with Hydrogen gas and stir under

balloon for 2–4 hours. -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Purification: The product, 3-Amino-5-ethoxybenzoic acid , can be recrystallized from Ethanol/Water if necessary.

-

Part 3: Process Visualization & Quality Control

Synthesis Workflow Diagram

Figure 2: Forward synthesis workflow designed for standard laboratory scale (1g – 100g).

Quality Control Specifications

Ensure the final material meets these criteria before use in downstream coupling:

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 98.0% (AUC) | C18 Column, Water/Acetonitrile (+0.1% TFA) |

| 1H NMR | Consistent structure; No EtI residue | DMSO-d6 |

| Appearance | Off-white to beige solid | Visual Inspection |

| Residual Pd | < 20 ppm | ICP-MS (Critical if used for GMP) |

References

-

PubChem. 3-Hydroxy-5-nitrobenzoic acid (CID 820393).[3] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Reduction of Nitro Compounds. Available at: [Link]

Sources

Unlocking the Pharmacological Potential of Alkoxy-Substituted Aminobenzamides: A Comprehensive Technical Guide

Executive Summary

Historically viewed as simple synthetic intermediates, alkoxy-substituted aminobenzamides have emerged as highly privileged scaffolds in modern medicinal chemistry. By strategically introducing alkoxy groups (e.g., methoxy, ethoxy, or bulkier arylalkoxy chains) onto the aminobenzamide core, researchers can finely tune the molecule's steric bulk, electron density, and lipophilicity (

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to evaluate these potent pharmacological agents.

Part 1: Epigenetic Modulation – Class I HDAC Inhibition

Mechanistic Rationale

The 2-aminobenzamide moiety is a well-established Zinc-Binding Group (ZBG) utilized in the design of Histone Deacetylase (HDAC) inhibitors. The primary amine and the carbonyl oxygen form a bidentate chelation complex with the catalytic

However, standard aminobenzamides often lack isoform selectivity. The introduction of alkoxy substitutions—either on the core benzamide ring or on an extended capping group—allows the molecule to exploit the hydrophobic "foot pocket" unique to Class I HDACs (HDAC1, HDAC2, and HDAC3). This targeted hydrophobic interaction significantly increases binding affinity and residence time, leading to a tight-binding/slow-off kinetic profile that drives potent anti-cancer activity, cell cycle arrest, and apoptosis 12.

Fig 1: Mechanism of action for alkoxy-aminobenzamide-mediated HDAC inhibition and apoptosis.

Quantitative SAR Data

The addition of complex alkoxy-linked capping groups (such as purine or pyrazine derivatives) drastically reduces the half-maximal inhibitory concentration (

| Compound | Structural Feature | HDAC1 | HDAC2 | HDAC3 |

| MS-275 (Control) | Pyridine capping group | 180 | 500 | 2300 |

| Compound 9d | Purine-alkoxy substitution | 15 | 42 | 110 |

| Compound 19f | Pyrazine-alkoxy substitution | 22 | 65 | 85 |

Data synthesized from recent evaluations of Class I selective HDAC inhibitors12.

Protocol: In Vitro HDAC Isoform Selectivity Assay

To ensure that observed cellular cytotoxicity is mechanism-dependent, target engagement must be validated using a real-time fluorometric assay.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) supplemented with 137 mM NaCl, 2.7 mM KCl, and 1 mM

.-

Causality: This specific ionic strength mimics physiological conditions, ensuring the structural integrity of the HDAC zinc-binding pocket and preventing artifactual unfolding.

-

-

Ligand Pre-Incubation: Incubate recombinant HDAC1, HDAC2, or HDAC3 enzymes with varying concentrations of the alkoxy-aminobenzamide (0.1 nM to 10 µM) for 30 minutes at 37°C.

-

Causality: A 30-minute pre-incubation is critical. Alkoxy-aminobenzamides exhibit a slow-on/slow-off binding kinetic; omitting this step leads to artificially high

values.

-

-

Substrate Addition: Add 50 µM of the fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Causality: The bulky AMC fluorophore is quenched when attached to the acetylated lysine. Deacetylation by active HDACs allows subsequent cleavage by a developer enzyme (trypsin), releasing highly fluorescent AMC.

-

-

Self-Validating Readout: Measure fluorescence continuously for 60 minutes (Ex 360 nm / Em 460 nm).

-

Self-Validating System: Every plate must include a "No Enzyme" control (to subtract background AMC auto-cleavage) and a "Reference Inhibitor" control (1 µM Entinostat). The assay is only considered valid if the

-factor between the vehicle control and the reference inhibitor exceeds 0.6.

-

Part 2: Antimicrobial Efficacy – Targeting the FtsZ Divisome

Mechanistic Rationale

Beyond epigenetics, alkoxybenzamides and their amino-derivatives are highly potent inhibitors of FtsZ , the prokaryotic homolog of tubulin essential for bacterial cell division.

The alkoxy group (e.g., the 3-methoxy group in 3-MBA, or extended 3-O-arylalkyl chains) binds deeply into the hydrophobic interdomain cleft of the FtsZ monomer. Rather than simply preventing polymerization, these compounds often hyper-stabilize FtsZ into non-functional, bundled protofilaments. This prevents the dynamic treadmilling required for Z-ring constriction, halting cell division and leading to bacterial filamentation and death, particularly in methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis34. Furthermore, extending the alkoxy chain directly increases the lipophilicity of the scaffold, which has been shown to enhance broad-spectrum antifungal properties against strains like Aspergillus fumigatus5.

Fig 2: Experimental workflow for validating FtsZ target engagement and polymerization.

Quantitative SAR Data

Optimizing the alkoxy substituent transforms weak inhibitors into potent anti-staphylococcal agents.

| Compound | Substitution Profile | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 3-MBA | 3-Methoxy | >256 | 128 |

| PC190723 | Thiazolopyridine-alkoxy | 1.0 | 0.5 |

| Compound 36 | 3-O-chlorobenzyl-alkoxy | 4.0 | 0.5 |

Data representing the optimization of alkoxybenzamides against Gram-positive divisome targets34.

Protocol: FtsZ GTPase Activity and Polymerization Assay

Because FtsZ polymerization is strictly GTP-dependent, measuring both polymer mass and inorganic phosphate (

Step-by-Step Methodology:

-

Protein Assembly Buffer: Dilute purified S. aureus FtsZ to 10 µM in 50 mM MES buffer (pH 6.5) containing 50 mM KCl and 5 mM

.-

Causality: A slightly acidic pH and high magnesium concentration are strictly required to lower the critical concentration threshold for FtsZ polymerization in vitro.

-

-

Compound Incubation: Add the alkoxybenzamide derivative (1–50 µg/mL) and incubate for 10 minutes at room temperature.

-

Causality: This allows the ligand to penetrate and stabilize the interdomain cleft before nucleotide binding induces massive conformational changes.

-

-

GTP Trigger & Light Scattering: Initiate the reaction with 1 mM GTP. Immediately monitor 90° right-angle light scattering at 350 nm using a spectrofluorometer.

-

Causality: As FtsZ monomers assemble into massive protofilaments, the solution's turbidity increases proportionally, providing a real-time kinetic readout of polymerization.

-

-

Self-Validating Readout (GTPase Coupling): In parallel, quench an aliquot of the reaction after 15 minutes and quantify

release using the Malachite Green assay.-

Self-Validating System: True FtsZ target engagement by alkoxybenzamides typically enhances light scattering (due to polymer bundling) while simultaneously inhibiting GTP turnover. If a compound decreases light scattering, it must be cross-checked against a "No GTP" baseline control to rule out non-specific protein precipitation or aggregation.

-

Conclusion

The alkoxy-substituted aminobenzamide scaffold represents a masterclass in rational drug design. By manipulating a single functional group—the alkoxy chain—researchers can dictate the molecule's fate, driving it toward the hydrophobic pockets of human epigenetic enzymes or the allosteric clefts of bacterial division proteins. Rigorous, self-validating biochemical assays remain the gold standard for navigating the polypharmacology of these remarkably versatile compounds.

References

-

Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors PubMed / Elsevier Ltd.[Link]

-

Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects PubMed / European Journal of Pharmaceutical Sciences[Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity PMC / National Institutes of Health[Link]

-

Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ PubMed / Bioorganic & Medicinal Chemistry Letters[Link]

-

Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties PMC / National Institutes of Health[Link]

-

Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site PubMed / Molecules (MDPI)[Link]

Sources

- 1. Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

Suppliers and price trends for 3-Amino-5-ethoxybenzamide

Technical Guide: Synthesis, Application, and Supply Chain Dynamics of 3-Amino-5-ethoxybenzamide (CAS: 1505656-00-7)

Executive Summary